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molecular formula C7H6ClNO2S B8786458 2-Chloro-1-(methylsulfanyl)-4-nitrobenzene CAS No. 77146-55-5

2-Chloro-1-(methylsulfanyl)-4-nitrobenzene

Cat. No. B8786458
M. Wt: 203.65 g/mol
InChI Key: QHJSWRHNWKGUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129234B2

Procedure details

To a mixture of the compound from stage (i) (14.08 g, 69 mmol) in acetic acid (300 mL) and water (60 mL) was added Fe powder (23 g, 412 mmol) and the reaction mixture was swirled until all the starting material had dissolved. The mixture was left to stand for 1.5 h and the acetic acid was then removed under reduced pressure. The residue was taken up in sat NaHCO3 (aq) (500 mL) and EtOAc (500 mL) and filtered through Arbacel®. The layers were separated, the aqueous phase was extracted with EtOAc (300 mL) and the combined organics were washed with brine, dried (MgSO4) and the solvent was removed in vacuo to give the title compound (11.52 g, 96%) as a beige solid; δH (400 MHz, CDCl3) 2.38 (3H, s), 3.66 (2H, br), 6.53 (1H, dd), 6.70 (1H, d), 7.12 (1H, d); MS m/z (ES+) 174 (MH+).
Quantity
14.08 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
23 g
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[S:11][CH3:12]>C(O)(=O)C.O.[Fe]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[S:11][CH3:12])[NH2:8]

Inputs

Step One
Name
Quantity
14.08 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])SC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
23 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
the acetic acid was then removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
EtOAc (500 mL) and filtered through Arbacel®
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1SC
Measurements
Type Value Analysis
AMOUNT: MASS 11.52 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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